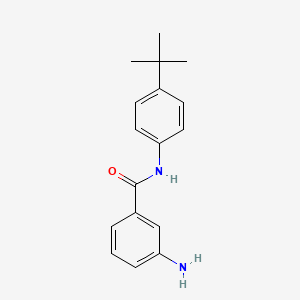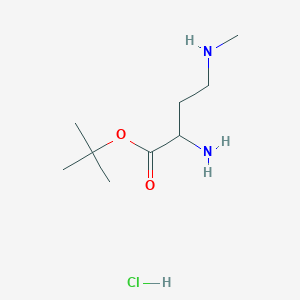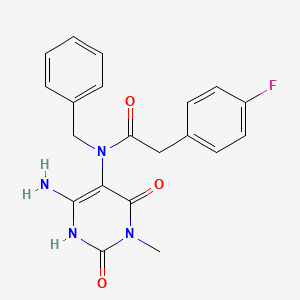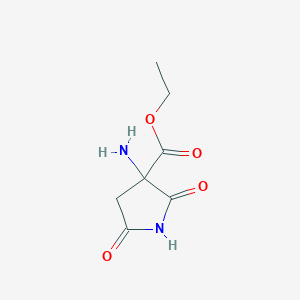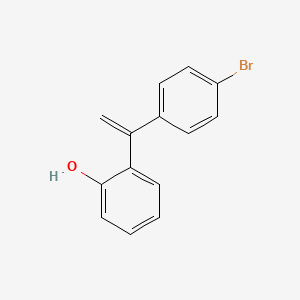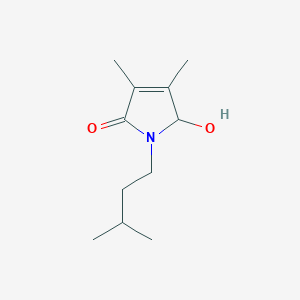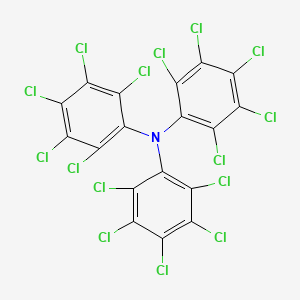
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline is a highly chlorinated aromatic amine. This compound is known for its significant stability and resistance to degradation, making it useful in various industrial applications. Its molecular formula is C18Cl15N, and it has a high molecular weight of 761.99 g/mol .
Preparation Methods
The synthesis of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline typically involves the chlorination of aniline derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperature and pressure conditions to ensure complete chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are meticulously controlled to achieve high yields and purity.
Chemical Reactions Analysis
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the partial or complete removal of chlorine atoms.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated compounds.
Biology: Research studies often utilize this compound to understand the effects of chlorinated aromatic amines on biological systems.
Medicine: Its potential use in developing pharmaceuticals is being explored, particularly in the synthesis of drugs that require stable aromatic amine structures.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline involves its interaction with cellular components, leading to disruption of normal cellular functions. The highly chlorinated structure allows it to interact with and disrupt lipid membranes, proteins, and nucleic acids. This disruption can lead to cell death or inhibition of cellular processes, making it effective as a pesticide .
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline include:
2,3,4,5,6-Pentachloroaniline: This compound has a similar structure but lacks the additional pentachlorophenyl groups.
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
2,3,4,5,6-Pentachloroanisole: This compound has a methoxy group instead of the amino group, leading to different chemical properties and applications
The uniqueness of this compound lies in its dual pentachlorophenyl groups, which confer additional stability and reactivity compared to its analogs.
Properties
CAS No. |
4181-19-5 |
|---|---|
Molecular Formula |
C18Cl15N |
Molecular Weight |
762.0 g/mol |
IUPAC Name |
2,3,4,5,6-pentachloro-N,N-bis(2,3,4,5,6-pentachlorophenyl)aniline |
InChI |
InChI=1S/C18Cl15N/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI Key |
OHWNYEYQUNRMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


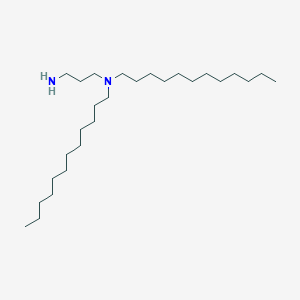

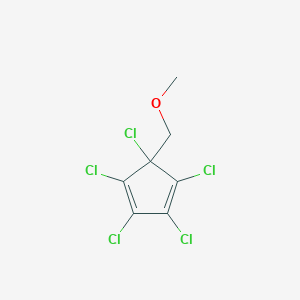
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
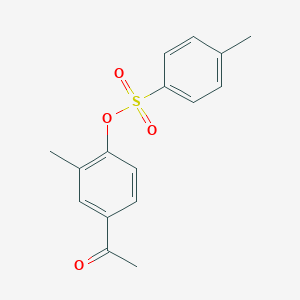
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
